3-Fluoro-N-methylcyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClFN and a molar mass of 139.6 g/mol. This compound is known for its unique structural features, including a fluorine atom and a methyl group attached to a cyclobutane ring, which is further substituted with an amine group and a hydrochloride counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride typically involves the fluorination of N-methylcyclobutan-1-amine followed by the addition of hydrochloric acid. One common synthetic route is the reaction of N-methylcyclobutan-1-amine with a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and the use of continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the fluorination process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can produce reduced amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted cyclobutanes.
Scientific Research Applications
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride is unique due to its structural features, particularly the presence of the fluorine atom. Similar compounds include:
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride: This compound differs in the position of the fluorine atom.
trans-3-Fluoro-3-methylcyclobutan-1-amine hydrochloride: This compound has a different stereochemistry compared to the target compound.
These compounds share similarities in their core structure but differ in their functional groups and stereochemistry, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C5H11ClFN |
---|---|
Molecular Weight |
139.60 g/mol |
IUPAC Name |
3-fluoro-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c1-7-5-2-4(6)3-5;/h4-5,7H,2-3H2,1H3;1H |
InChI Key |
HLAUOICSZJMUGY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.